tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate
Overview
Description
tert-Butyl 2,6-diazabicyclo[321]Octane-6-Carboxylate is a bicyclic compound that features a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate typically involves the reaction of a diazabicyclo[3.2.1]octane precursor with a Boc-protecting reagent. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form new bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Cycloaddition Reactions: Reagents such as acrylates and acrylic acids are used in the presence of a suitable catalyst.
Major Products Formed
Substitution Reactions: The primary product is the free amine derivative of diazabicyclo[3.2.1]octane.
Cycloaddition Reactions: The major products are new bicyclic compounds with potential biological activity.
Scientific Research Applications
tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc group provides steric protection, allowing selective reactions at specific sites on the molecule. The compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another diazabicyclo compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: A related compound with a similar bicyclic framework.
Uniqueness
tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate is unique due to its specific structural features and the presence of the Boc protecting group. This makes it particularly useful in selective synthetic applications and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-9(13)4-5-12-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVPWYPEOYZEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-27-3 | |
Record name | tert-butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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